![molecular formula C13H18N2 B13533559 (1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13533559.png)
(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-3-Benzyl-3,8-diazabicyclo[321]octane is a bicyclic compound that contains nitrogen atoms within its structure This compound is part of the azabicyclo[32
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies . These methods often rely on the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of chiral catalysts are likely to be employed to achieve high yields and purity in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing the activity of enzymes or receptors . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1R,5S)-8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 8-propyl-8-azabicyclo[3.2.1]octan-3-ol
Uniqueness
(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane is unique due to its specific stereochemistry and the presence of a benzyl group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
(1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12/h1-5,12-14H,6-10H2/t12-,13+ |
InChI Key |
QXMPIEOTDBYZDL-BETUJISGSA-N |
Isomeric SMILES |
C1C[C@H]2CN(C[C@@H]1N2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2CN(CC1N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


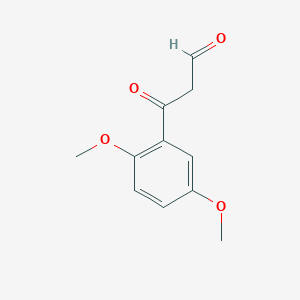
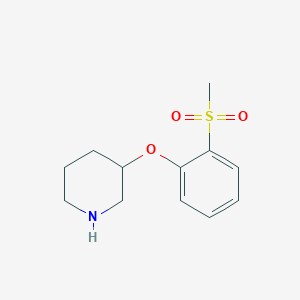
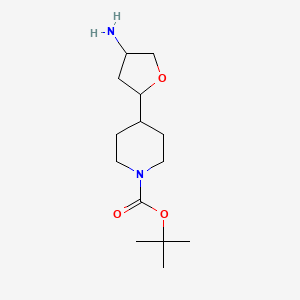
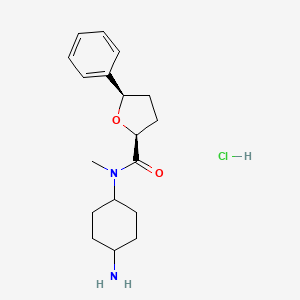
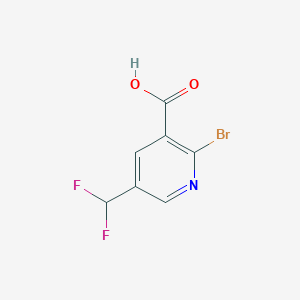
![1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13533520.png)


![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)

![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
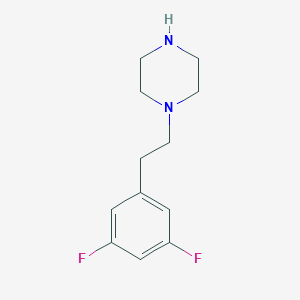
![Dispiro[3.1.36.14]decan-2-amine](/img/structure/B13533552.png)
![1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B13533562.png)
